molecular formula C7H12N2O2 B571317 Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate CAS No. 113375-01-2

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate

Cat. No.: B571317
CAS No.: 113375-01-2
M. Wt: 156.185
InChI Key: HNPOOVOQHHLWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring Pyridazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves the reaction of diethyl azodicarboxylate with a suitable diene in a hetero-Diels–Alder reaction. This reaction is often carried out under thermal conditions, and the resulting cycloadduct is then subjected to hydrogenation over palladium–carbon to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include diethyl azodicarboxylate, palladium–carbon, and various nucleophiles for substitution reactions. Reaction conditions typically involve thermal or catalytic processes.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    2,3,4,5-Tetrahydropyridazine-3-carboxylic acid: The carboxylic acid derivative of the compound.

    Substituted pyridazine derivatives: Various derivatives with different substituents on the pyridazine ring.

Uniqueness

This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group can also affect the compound’s solubility and stability, making it distinct from its methyl ester and carboxylic acid counterparts .

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydropyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPOOVOQHHLWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665163
Record name Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113375-01-2
Record name Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.